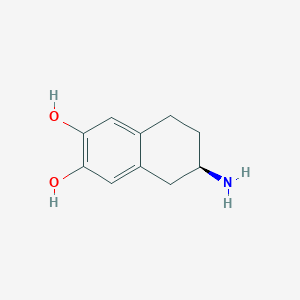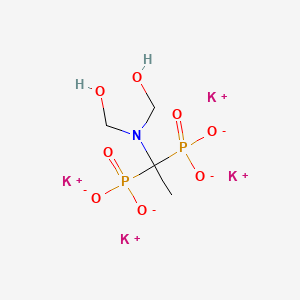
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes ethylamine, hydroxymethyl groups, and diphosphono groups, all bonded to a potassium salt. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt typically involves the reaction of ethylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The reaction mixture is then subjected to filtration and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines.
Applications De Recherche Scientifique
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt involves its ability to chelate metal ions and interact with various molecular targets. The diphosphono groups can bind to metal ions, forming stable complexes. This property is particularly useful in applications such as water treatment and as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, stabilizing their structure and function.
Comparaison Avec Des Composés Similaires
Ethylamine, N,N-bis(hydroxymethyl)-1,1-diphosphono-, potassium salt can be compared with other similar compounds such as:
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound also contains hydroxymethyl groups and is used in similar applications, but it lacks the diphosphono groups.
Trisodium dicarboxymethyl alaninate: This compound is another chelating agent with similar applications in water treatment and industrial processes.
The uniqueness of this compound lies in its combination of ethylamine, hydroxymethyl, and diphosphono groups, which provide it with distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
73384-96-0 |
|---|---|
Formule moléculaire |
C4H9K4NO8P2 |
Poids moléculaire |
417.46 g/mol |
Nom IUPAC |
tetrapotassium;[1,1-diphosphonatoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H13NO8P2.4K/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7;;;;/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clé InChI |
SSHIFRAZZFLEHI-UHFFFAOYSA-J |
SMILES canonique |
CC(N(CO)CO)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



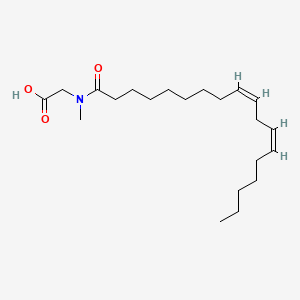
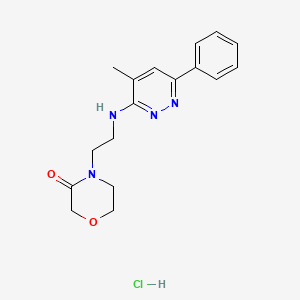
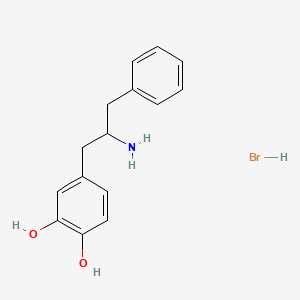
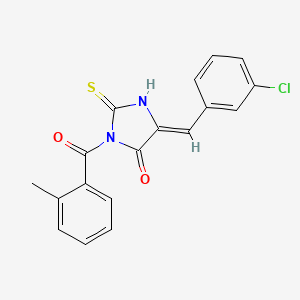
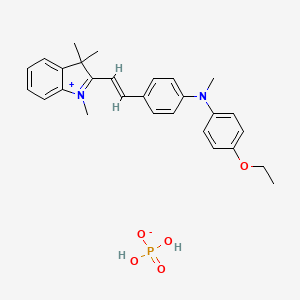
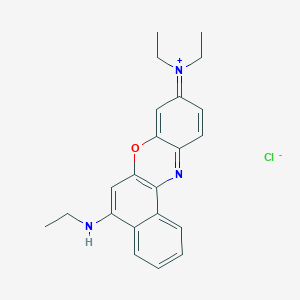
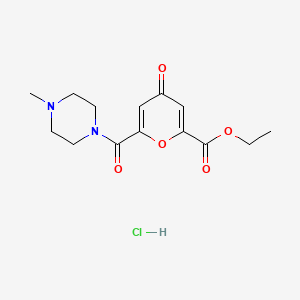
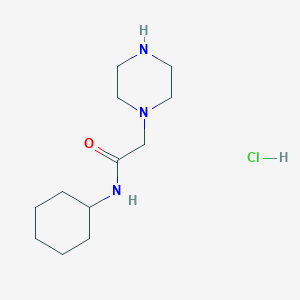


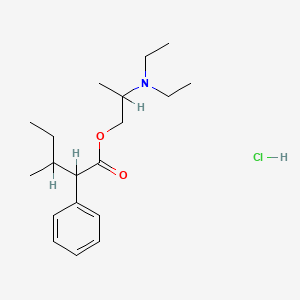
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
